Elacestrant-d10 is classified as a small molecule and is part of the investigational drug category. It is derived from elacestrant, which was approved by the Food and Drug Administration in January 2023 for the treatment of ER-positive breast cancer. The deuterated version, elacestrant-d10, is utilized in research to study the pharmacokinetics and dynamics of the parent compound while minimizing metabolic variability due to isotopic substitution.
The synthesis of elacestrant-d10 involves several key steps that modify the structure of elacestrant to incorporate deuterium atoms. The general synthetic route can be outlined as follows:
The detailed synthetic pathway can be found in specialized chemical literature and patents related to the synthesis of elacestrant and its derivatives .
Elacestrant-d10 has a complex molecular structure characterized by its non-steroidal framework. The chemical formula is , reflecting the incorporation of deuterium atoms. Key structural features include:
The three-dimensional structure can be visualized using molecular modeling software or databases such as PubChem, where detailed structural data is available .
Elacestrant-d10 undergoes various chemical reactions that are crucial for its function as a SERD:
Understanding these reactions helps in optimizing dosing regimens and predicting therapeutic outcomes .
Elacestrant-d10 acts primarily through:
Elacestrant-d10 serves several scientific purposes:
Ongoing research continues to explore its full therapeutic potential and optimize its application in clinical settings .
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3